Gramicidin S

Catalog No.
S005212
CAS No.
113-73-5
M.F
C60H92N12O10
M. Wt
1141.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gramicidin S

CAS Number

113-73-5

Product Name

Gramicidin S

IUPAC Name

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone

Molecular Formula

C60H92N12O10

Molecular Weight

1141.4 g/mol

InChI

InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1

InChI Key

IUAYMJGZBVDSGL-XNNAEKOYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5

Synonyms

Gramicidin, Gramicidin A, Gramicidin A(1), Gramicidin B, Gramicidin C, Gramicidin D, Gramicidin Dubos, Gramicidin J, Gramicidin K, Gramicidin NF, Gramicidin P, Gramicidin S, Gramicidin, Linear, Gramicidins, Gramoderm, Linear Gramicidin

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5

Description

The exact mass of the compound Gramicidin S is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Tyrothricin. It belongs to the ontological category of homodetic cyclic peptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antimicrobial Activity

Gramicidin S exhibits broad-spectrum antimicrobial activity, meaning it can kill a wide range of bacteria. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, including some strains that are resistant to conventional antibiotics []. This makes it a promising candidate for developing new therapies to combat antibiotic resistance, a growing global health concern.

Researchers are also investigating the potential of Gramicidin S to target bacterial biofilms. Biofilms are communities of bacteria that adhere to surfaces and are notoriously difficult to treat with antibiotics. Studies suggest that Gramicidin S may be effective in disrupting biofilms and killing bacteria within them [].

Mechanism of Action

Understanding how Gramicidin S kills bacteria is crucial for optimizing its use and developing new drugs. Research suggests that it disrupts the bacterial cell membrane, leading to cell death []. However, the exact mechanisms are still being elucidated.

Scientists are exploring how Gramicidin S interacts with the cell membrane and other cellular components. This knowledge could help design more targeted therapies and overcome potential resistance mechanisms employed by bacteria.

Chemical Modifications and Analogs

Due to limitations such as cytotoxicity (toxic to human cells), researchers are investigating ways to modify Gramicidin S or create analogs with improved properties. This might involve altering the peptide structure to enhance its potency against specific bacteria while reducing toxicity to human cells [].

Gramicidin S is a cyclic decapeptide produced by the bacterium Brevibacillus brevis. Its structure consists of two identical pentapeptides linked in a head-to-tail arrangement, formally represented as cyclo(ValOrnLeuD PhePro)2\text{cyclo}(-\text{Val}-\text{Orn}-\text{Leu}-\text{D Phe}-\text{Pro})_2. This unique configuration includes hydrophobic amino acids (valine, leucine) and charged amino acids (ornithine), making it amphiphilic and allowing it to interact effectively with lipid membranes .

Gramicidin S disrupts bacterial membranes through a pore-forming mechanism []. Its cyclic structure and hydrophobic (water-repelling) amino acids allow it to insert into the bacterial membrane, creating pores that leak essential ions and cellular contents, leading to bacterial cell death []. This mechanism is effective against a broad bacterial spectrum, including strains resistant to other antibiotics [].

Primarily related to its interaction with biological membranes. It disrupts the integrity of bacterial cell membranes, leading to increased permeability. This disruption is attributed to its amphiphilic nature, which enables it to integrate into lipid bilayers and form pores that compromise cellular integrity .

The biosynthesis of gramicidin S is catalyzed by two nonribosomal peptide synthetases: Gramicidin S Synthetase I (GrsA) and Gramicidin S Synthetase II (GrsB). These enzymes work sequentially to activate and condense the amino acids into the cyclic structure. The process involves multiple modules that recognize specific amino acids, culminating in the cyclization and release of the final product .

Key Steps in Synthesis:

  • Activation: Amino acids are activated by adenylation.
  • Condensation: Peptide bonds are formed between amino acids.
  • Cyclization: The final structure is formed through the action of thioesterase domains.

Gramicidin S has several applications, primarily in medicine:

  • Topical Antibiotic: Used for treating skin infections due to its potent antibacterial properties.
  • Research Tool: Employed in studies involving membrane dynamics and antibiotic resistance mechanisms.
  • Agricultural Use: Investigated for potential applications in plant protection against pathogens .

Studies have shown that gramicidin S interacts specifically with bacterial membranes, influencing various membrane-bound enzymes. For instance, it has been observed to inhibit Ca²⁺-ATPase activity in human red blood cells by altering membrane dynamics . The compound's ability to stabilize actin filaments also indicates its broader biological implications beyond antimicrobial activity .

Similar Compounds: Comparison with Other Compounds

Gramicidin S can be compared with several other cyclic peptides that exhibit similar biological activities. Here are some notable compounds:

Compound NameStructure TypeActivityKey Differences
Gramicidin ALinear peptideAntibacterialForms ion channels; less effective against fungi
TyrocidineCyclic peptideAntibacterialMore potent against Gram-positive bacteria
Polymyxin BCyclic peptideAntibacterialPrimarily effective against Gram-negative bacteria
NisinCyclic peptideAntibacterialEffective against Gram-positive bacteria; used in food preservation

Uniqueness of Gramicidin S

Gramicidin S stands out due to its unique cyclic structure and strong hemolytic properties at low concentrations, which limits its application scope compared to other antibiotics like polymyxins or nisin that have different mechanisms or spectra of activity .

Purity

>95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

10

Exact Mass

1140.70593718 g/mol

Monoisotopic Mass

1140.70593718 g/mol

Boiling Point

827.42°C (rough estimate)

Heavy Atom Count

82

Appearance

Off-white to white solid

UNII

WHM29QA23F

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Other CAS

113-73-5

Wikipedia

Gramicidin_S

Dates

Modify: 2024-04-14
1. Llamas-Saiz AL, Grotenbreg GM, Overhand M, van Raaij MJ. Double-stranded helical twisted beta-sheet channels in crystals of gramicidin S grown in the presence of trifluoroacetic and hydrochloric acids. Acta Crystallogr D Biol Crystallogr. 2007 Mar;63(Pt 3):401-7. doi: 10.1107/S0907444906056435. Epub 2007 Feb 21. PMID: 17327677.

2. Miller LM, Mazur MT, McLoughlin SM, Kelleher NL. Parallel interrogation of covalent intermediates in the biosynthesis of gramicidin S using high-resolution mass spectrometry. Protein Sci. 2005 Oct;14(10):2702-12. doi: 10.1110/ps.051553705. PMID: 16195555; PMCID: PMC2253301.

3. Conti E, Stachelhaus T, Marahiel MA, Brick P. Structural basis for the activation of phenylalanine in the non-ribosomal biosynthesis of gramicidin S. EMBO J. 1997 Jul 16;16(14):4174-83. doi: 10.1093/emboj/16.14.4174. PMID: 9250661; PMCID: PMC1170043.

4. Yamada K, Unno M, Kobayashi K, Oku H, Yamamura H, Araki S, Matsumoto H, Katakai R, Kawai M. Stereochemistry of protected ornithine side chains of gramicidin S derivatives: X-ray crystal structure of the bis-Boc-tetra-N-methyl derivative of gramicidin S. J Am Chem Soc. 2002 Oct 30;124(43):12684-8. doi: 10.1021/ja020307t. PMID: 12392415.

5. Prenner EJ, Lewis RN, Neuman KC, Gruner SM, Kondejewski LH, Hodges RS, McElhaney RN. Nonlamellar phases induced by the interaction of gramicidin S with lipid bilayers. A possible relationship to membrane-disrupting activity. Biochemistry. 1997 Jun 24;36(25):7906-16. doi: 10.1021/bi962785k. PMID: 9201936.

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